2-(3,4-dihydroxyphenyl)-2-hydroxy-acetaldehyde
2-(3,4-dihydroxyphenyl)-2-hydroxy-acetaldehyde
3,4-dihydroxymandelaldehyde is an aldehyde consisting of phenylacetaldehyde having three hydroxy substituents located at the alpha-, 3- and 4-positions It has a role as a metabolite, a neurotoxin and a mouse metabolite. It is a member of catechols and an aldehyde.
3, 4-Dihydroxymandelaldehyde, also known as dhmal or dhpgald, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxymandelaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3, 4-dihydroxymandelaldehyde is primarily located in the cytoplasm. 3, 4-Dihydroxymandelaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxymandelaldehyde can be biosynthesized from norepinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxymandelaldehyde and methylamine can be biosynthesized from epinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In humans, 3, 4-dihydroxymandelaldehyde is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 3, 4-Dihydroxymandelaldehyde is also involved in several metabolic disorders, some of which include tyrosinemia, transient, OF the newborn pathway, dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, and the tyrosinemia type I pathway. Outside of the human body, 3, 4-dihydroxymandelaldehyde can be found in a number of food items such as acerola, canola, german camomile, and dill. This makes 3, 4-dihydroxymandelaldehyde a potential biomarker for the consumption of these food products.
3, 4-Dihydroxymandelaldehyde, also known as dhmal or dhpgald, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxymandelaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3, 4-dihydroxymandelaldehyde is primarily located in the cytoplasm. 3, 4-Dihydroxymandelaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxymandelaldehyde can be biosynthesized from norepinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxymandelaldehyde and methylamine can be biosynthesized from epinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In humans, 3, 4-dihydroxymandelaldehyde is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 3, 4-Dihydroxymandelaldehyde is also involved in several metabolic disorders, some of which include tyrosinemia, transient, OF the newborn pathway, dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, and the tyrosinemia type I pathway. Outside of the human body, 3, 4-dihydroxymandelaldehyde can be found in a number of food items such as acerola, canola, german camomile, and dill. This makes 3, 4-dihydroxymandelaldehyde a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13023-73-9
VCID:
VC0087611
InChI:
InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H
SMILES:
C1=CC(=C(C=C1C(C=O)O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
2-(3,4-dihydroxyphenyl)-2-hydroxy-acetaldehyde
CAS No.: 13023-73-9
Main Products
VCID: VC0087611
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
CAS No. | 13023-73-9 |
---|---|
Product Name | 2-(3,4-dihydroxyphenyl)-2-hydroxy-acetaldehyde |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde |
Standard InChI | InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H |
Standard InChIKey | YUGMCLJIWGEKCK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(C=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C=O)O)O)O |
Physical Description | Solid |
Description | 3,4-dihydroxymandelaldehyde is an aldehyde consisting of phenylacetaldehyde having three hydroxy substituents located at the alpha-, 3- and 4-positions It has a role as a metabolite, a neurotoxin and a mouse metabolite. It is a member of catechols and an aldehyde. 3, 4-Dihydroxymandelaldehyde, also known as dhmal or dhpgald, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxymandelaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3, 4-dihydroxymandelaldehyde is primarily located in the cytoplasm. 3, 4-Dihydroxymandelaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxymandelaldehyde can be biosynthesized from norepinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxymandelaldehyde and methylamine can be biosynthesized from epinephrine; which is catalyzed by the enzyme amine oxidase [flavin-containing] a. In humans, 3, 4-dihydroxymandelaldehyde is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 3, 4-Dihydroxymandelaldehyde is also involved in several metabolic disorders, some of which include tyrosinemia, transient, OF the newborn pathway, dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, and the tyrosinemia type I pathway. Outside of the human body, 3, 4-dihydroxymandelaldehyde can be found in a number of food items such as acerola, canola, german camomile, and dill. This makes 3, 4-dihydroxymandelaldehyde a potential biomarker for the consumption of these food products. |
Synonyms | 3,4-dihydroxyphenylglycolaldehyde |
PubChem Compound | 151725 |
Last Modified | Nov 11 2021 |
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